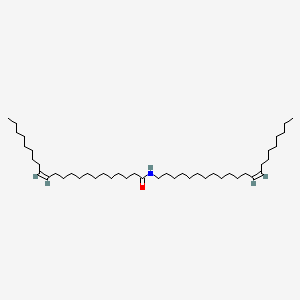

Erucyl erucamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Erucyl erucamide, also known as erucamide, is a primary fatty amide derived from erucic acid. It is widely used in the plastic manufacturing industry as a slip additive due to its excellent lubricating properties. Erucamide is known for its high melting point and thermal stability, making it a valuable compound in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erucyl erucamide is typically synthesized through the ammonolysis of erucic acid. One common method involves reacting erucic acid with ammonia in the presence of a catalyst. For instance, a circulation reactor can be used where erucic acid and ammonia are introduced, and the reaction is catalyzed to produce erucamide . Another method involves the use of lipase-catalyzed synthesis, where erucic acid reacts with urea in an organic solvent medium, such as tert-butyl alcohol, to produce erucamide .

Industrial Production Methods: In industrial settings, erucamide is produced using high-pressure ammonia and erucic acid in a circulation reactor. This method offers advantages such as simple structure, recyclable ammonia, high raw material molar ratio, convenient operation, low energy consumption, and high erucamide yield .

Análisis De Reacciones Químicas

Types of Reactions: Erucyl erucamide undergoes various chemical reactions, including:

Ammonolysis: Reaction with ammonia to form erucamide.

Hydrogenation: Conversion of erucic acid to behenic acid, which can then be used to produce erucamide.

Common Reagents and Conditions:

Ammonia: Used in the ammonolysis reaction.

Urea: Used in lipase-catalyzed synthesis.

Catalysts: Such as Candida antarctica lipase (Novozym 435) for enzymatic reactions.

Major Products:

Erucamide: The primary product formed from the ammonolysis of erucic acid.

Behenic Acid: Formed through hydrogenation of erucic acid.

Aplicaciones Científicas De Investigación

Erucyl erucamide has a wide range of applications in scientific research, including:

Mecanismo De Acción

Erucyl erucamide exerts its effects through several mechanisms:

Cholinergic Pathways: Modulates cholinergic signaling molecules associated with memory, leading to enhanced cognitive function in animal models.

Molecular Targets: Interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, and has anti-inflammatory, antioxidant, and anti-tumor properties.

Comparación Con Compuestos Similares

Oleamide: Another fatty acid amide used as a lubricant in the plastic industry.

Behenamide: Derived from behenic acid, used in similar applications as erucamide.

Uniqueness: Erucyl erucamide is unique due to its higher melting point and thermal stability compared to other fatty acid amides like oleamide. This makes it particularly valuable in high-temperature industrial applications .

Propiedades

Número CAS |

87075-61-4 |

|---|---|

Fórmula molecular |

C44H85NO |

Peso molecular |

644.2 g/mol |

Nombre IUPAC |

(Z)-N-[(Z)-docos-13-enyl]docos-13-enamide |

InChI |

InChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18- |

Clave InChI |

ABCFHTQGKNXCHE-CLFAGFIQSA-N |

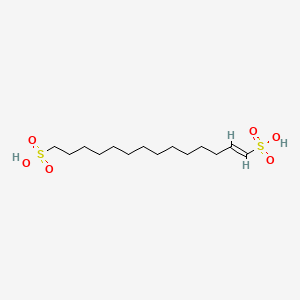

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)